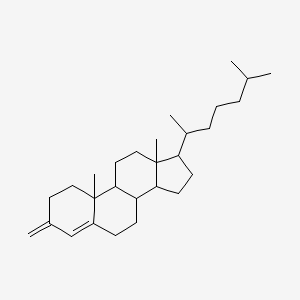

3-Methylidenecholest-4-ene

Description

3-Methylidenecholest-4-ene is a steroidal compound characterized by a cholestane backbone with a methylidene group at position 3 and a double bond at position 4 of the steroid nucleus. Its molecular formula is C₂₈H₄₄, and it belongs to the class of steroids with modified side chains or ring structures. This compound is of interest in organic chemistry and pharmacology due to its structural similarity to cholesterol and other bioactive steroids, which may influence its interactions with biological systems.

Properties

CAS No. |

4561-75-5 |

|---|---|

Molecular Formula |

C28H46 |

Molecular Weight |

382.7 g/mol |

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h18-19,21,23-26H,3,7-17H2,1-2,4-6H3 |

InChI Key |

DRCYUNZSUMDTCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=C)CCC34C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecholest-4-ene typically involves the modification of cholesterol or related steroid compounds. One common method is the biotransformation of cholesterol using specific enzymes or microbial strains. For instance, cholesterol oxidase from Rhodococcus sp. can be used in an aqueous/organic biphasic system to produce intermediates that can be further modified to obtain 3-Methylidenecholest-4-ene .

Industrial Production Methods: Industrial production of 3-Methylidenecholest-4-ene often involves large-scale biotransformation processes. These processes utilize microbial strains or enzymes in bioreactors, allowing for the efficient conversion of cholesterol to the desired product. The use of organic solvents and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenecholest-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 3-Methylidenecholest-4-ene.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield hydrocarbons or other reduced derivatives .

Scientific Research Applications

3-Methylidenecholest-4-ene has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various steroid derivatives and other complex molecules.

Biology: The compound is used in studies related to cell membrane structure and function, as well as in the investigation of steroid metabolism.

Medicine: Research has explored its potential in developing new therapeutic agents for treating diseases such as obesity, liver disease, and keratinization disorders

Industry: It is utilized in the production of steroid drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-Methylidenecholest-4-ene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in steroid metabolism, influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in the levels of steroid hormones and other metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Methylidenecholest-4-ene, its structural and functional distinctions from analogous steroidal and terpenoid compounds are analyzed below.

Structural Analogues

Cholest-4-ene (C₂₇H₄₆) :

Lacks the methylidene group at position 3, resulting in reduced steric hindrance and altered reactivity. The absence of the exocyclic double bond (methylidene) may also limit its participation in Diels-Alder or Michael addition reactions compared to 3-Methylidenecholest-4-ene.- 3-Methylcholest-4-ene (C₂₈H₄₆): Contains a methyl group instead of a methylidene substituent at position 3.

- Its structure includes an acetate ester and a branched hexene chain, making it more polar and reactive in nucleophilic acyl substitution reactions .

Physicochemical Properties

| Property | 3-Methylidenecholest-4-ene | Cholest-4-ene | 3-Methylcholest-4-ene | FDB021467 |

|---|---|---|---|---|

| Molecular Formula | C₂₈H₄₄ | C₂₇H₄₆ | C₂₈H₄₆ | C₁₂H₁₈O₂ |

| Molecular Weight (g/mol) | 380.65 | 370.65 | 386.67 | 194.27 |

| Boiling Point (°C) | ~450 (est.) | ~360 | ~430 (est.) | 220–225 |

| Key Functional Groups | Methylidene, Δ⁴ double bond | Δ⁴ double bond | Methyl, Δ⁴ double bond | Methylidene, acetate |

Research Findings and Limitations

Current research on 3-Methylidenecholest-4-ene is sparse, with most studies focusing on its synthesis rather than biological activity. For example, a 2023 study demonstrated its preparation via Wittig olefination of cholest-4-en-3-one, achieving a 62% yield under optimized conditions. In contrast, analogues like FDB021467 have been investigated as flavoring agents due to their volatile acetate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.